MNK inhibitor 9 -

MNK inhibitor 9

Catalog Number: EVT-15276290
CAS Number:
Molecular Formula: C25H29N9O
Molecular Weight: 471.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

MNK inhibitor 9 is a potent and selective inhibitor of the MAP kinase-interacting kinases 1 and 2, commonly referred to as MNK1 and MNK2. These kinases play a crucial role in regulating cap-dependent translation of mRNA by phosphorylating the eukaryotic translation initiation factor 4E at serine 209, which is implicated in various cancer-related processes. The inhibition of these kinases has garnered interest due to their involvement in oncogenic signaling pathways, making them potential therapeutic targets in cancer treatment .

Source and Classification

MNK inhibitor 9 is classified as a synthetic small molecule compound. It is characterized by its ability to selectively inhibit MNK1 and MNK2 with low nanomolar potency, demonstrating IC50 values of approximately 0.003 µM for both kinases . This compound falls under the broader category of kinase inhibitors, which are designed to interfere with the activity of specific kinases involved in cellular signaling pathways.

Synthesis Analysis

Methods and Technical Details

The synthesis of MNK inhibitor 9 involves several key steps, typically starting from readily available precursors. The general synthesis method includes:

  1. Condensation Reaction: The process begins with the condensation of substituted acetophenones with appropriate benzaldehydes in the presence of sodium methoxide in methanol.
  2. Michael Addition: Following the condensation, a Michael addition is performed using malononitrile under microwave irradiation to form a Michael adduct.
  3. Cyclization: The resulting intermediate undergoes cyclization to yield the desired pyrazole derivatives .

This synthetic approach allows for the generation of various derivatives, which can be screened for their inhibitory activity against MNK1 and MNK2.

Molecular Structure Analysis

Structure and Data

The molecular structure of MNK inhibitor 9 can be described using its empirical formula and molecular weight:

  • Chemical Formula: C₁₁H₉FN₆
  • Molecular Weight: 244.23 g/mol
  • Structure: The compound features a pyrazolo-pyrimidine backbone, which is essential for its interaction with the target kinases .

The structural integrity and functional groups present in MNK inhibitor 9 contribute significantly to its binding affinity and selectivity towards MNK1 and MNK2.

Chemical Reactions Analysis

Reactions and Technical Details

MNK inhibitor 9 undergoes specific chemical reactions that facilitate its activity as an inhibitor:

  • Binding Mechanism: The compound binds competitively to the ATP-binding site of MNK1 and MNK2, preventing substrate phosphorylation.
  • Selectivity: Its design allows for high selectivity towards MNKs over other kinases, minimizing off-target effects .

These characteristics are crucial for its potential therapeutic applications in cancer treatment.

Mechanism of Action

Process and Data

The mechanism by which MNK inhibitor 9 exerts its effects involves:

  1. Inhibition of Phosphorylation: By binding to the active site of MNKs, it inhibits the phosphorylation of eIF4E at serine 209, thereby disrupting cap-dependent translation.
  2. Impact on Tumorigenesis: This inhibition selectively affects the translation of mRNAs that promote cell survival and tumor growth while sparing global protein synthesis. This selective action is particularly relevant in cancer biology, where altered translation profiles contribute to malignancy .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

MNK inhibitor 9 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in dimethyl sulfoxide (DMSO) at concentrations up to 100 mM, facilitating its use in various biological assays.
  • Form: The compound exists as a solid at room temperature.
  • Stability: It can be stored under inert conditions at +4°C for extended periods without significant degradation .

These properties are essential for practical applications in laboratory settings.

Applications

Scientific Uses

MNK inhibitor 9 has significant potential applications in scientific research:

  • Cancer Research: It is primarily used in studies investigating the role of MNKs in cancer cell proliferation and survival.
  • Therapeutic Development: Due to its specificity, it serves as a lead compound for developing targeted therapies aimed at inhibiting eIF4E phosphorylation in various cancers.
  • Biochemical Studies: Researchers utilize this compound to elucidate the signaling pathways involving MNKs and their impact on cellular functions .
Introduction to MNK Signaling and Therapeutic Targeting

MNK1/2 Kinases in Oncogenic Signaling Pathways

Mitogen-activated protein kinase-interacting kinases 1 and 2 (MNK1 and MNK2) occupy a critical signaling node downstream of oncogenic pathways. These serine/threonine kinases are uniquely activated by both ERK and p38 MAPK cascades, positioning them as integrators of cellular stress and growth signals [3]. Structurally, MNKs possess distinctive characteristics among protein kinases, including a unique DFD (Asp-Phe-Asp) motif in their ATP-binding pocket (contrasting with the canonical DFG motif) and short inserts within their catalytic domains [3]. These features confer distinctive ATP-binding properties and create opportunities for selective pharmacological intervention. The primary physiological substrate of MNKs is eukaryotic initiation factor 4E (eIF4E), which they phosphorylate exclusively at Ser209 [6]. This phosphorylation event is functionally significant in malignancy, as it enables eIF4E-mediated oncogenic transformation by enhancing the translation of mRNAs encoding pro-tumorigenic proteins (e.g., VEGF, c-Myc, cyclin D1, survivin, and Mcl-1) that harbor complex 5' untranslated regions [3] [6]. Crucially, MNK activity converges with the PI3K/Akt/mTOR pathway—a central oncogenic signaling axis frequently hyperactivated in human cancers—creating an integrated network that amplifies malignant phenotypes through translational control [6].

Rationale for MNK Inhibition in Cancer Therapeutics

The molecular rationale for targeting MNKs in cancer therapeutics stems from their non-essential role in normal development versus their critical contribution to oncogenesis. Genetic studies in murine models reveal that MNK1/2 double-knockout mice develop normally but exhibit significant resistance to tumorigenesis [3] [6]. Similarly, knock-in mice bearing a non-phosphorylatable eIF4E (S209A) mutant display attenuated tumor growth without physiological impairment [6]. This therapeutic window arises because MNK-mediated eIF4E phosphorylation is dispensable for global protein synthesis but selectively enhances the translation of malignancy-associated mRNAs. Clinically, elevated phospho-eIF4E (Ser209) levels correlate with poor prognosis across diverse tumors (e.g., leukemias, gliomas, and carcinomas), serving as a biomarker for hyperactive MNK signaling [3]. Furthermore, MNK activity promotes therapeutic resistance mechanisms: their inhibition sensitizes cancer cells to cytotoxic agents (temozolomide in glioblastoma), targeted therapies (dasatinib in leukemia), and hormonal agents (tamoxifen in breast cancer) [3] [6]. These findings position MNK inhibition as a strategy to disrupt oncogenic translation without compromising basal cellular functions.

Historical Development of MNK Inhibitors: From Pan-Kinase to Selective Agents

The evolution of MNK inhibitors reflects a trajectory toward enhanced selectivity and drug-like properties. Early agents like staurosporine (a microbial alkaloid) demonstrated MNK inhibition but lacked specificity, binding multiple kinases with high affinity due to their conserved ATP-binding sites [3] [6]. The first-generation inhibitor CGP 57380, identified in 2005, offered improved selectivity with an IC50 of 2.2 µM against MNK1 but still exhibited off-target effects on related kinases [2] [6]. This compound established proof-of-concept that pharmacological MNK inhibition could suppress eIF4E phosphorylation in cells. The subsequent decade witnessed accelerated development of selective agents, including:

  • Tomivosertib (eFT508): A dual MNK1/2 inhibitor (IC50 = 1-2 nM) that reduces PD-L1 expression [1] [2]
  • SEL201 (SLV-2436): ATP-competitive inhibitor (IC50 = 10.8 nM MNK1; 5.4 nM MNK2) [2] [5]
  • ETC-206 (Tinodasertib): Orally bioavailable inhibitor (IC50 = 64 nM MNK1; 86 nM MNK2) [5]

These agents laid the groundwork for MNK inhibitor 9, which represents a pinnacle of selectivity and potency in this chemical series [4] [7].

Properties

Product Name

MNK inhibitor 9

IUPAC Name

2-[5-amino-6-[1-methyl-7-[(3S)-3-methylpiperazin-1-yl]benzimidazol-2-yl]pyrazin-2-yl]-N,N-dimethylpyridine-4-carboxamide

Molecular Formula

C25H29N9O

Molecular Weight

471.6 g/mol

InChI

InChI=1S/C25H29N9O/c1-15-14-34(11-10-27-15)20-7-5-6-17-22(20)33(4)24(31-17)21-23(26)29-13-19(30-21)18-12-16(8-9-28-18)25(35)32(2)3/h5-9,12-13,15,27H,10-11,14H2,1-4H3,(H2,26,29)/t15-/m0/s1

InChI Key

FBTRDJIPJVBTHV-HNNXBMFYSA-N

Canonical SMILES

CC1CN(CCN1)C2=CC=CC3=C2N(C(=N3)C4=NC(=CN=C4N)C5=NC=CC(=C5)C(=O)N(C)C)C

Isomeric SMILES

C[C@H]1CN(CCN1)C2=CC=CC3=C2N(C(=N3)C4=NC(=CN=C4N)C5=NC=CC(=C5)C(=O)N(C)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.